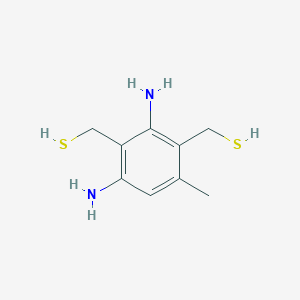
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is an organic compound with the molecular formula C9H14N2S2 This compound is characterized by the presence of two amino groups, a methyl group, and two methanethiol groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol typically involves the reaction of 2,4-diamino-6-methylphenol with methanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,4-Diamino-6-methylphenol} + \text{Methanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to specific reaction conditions. The process is optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol involves its interaction with specific molecular targets and pathways. The amino and thiol groups play a crucial role in its reactivity and binding to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-1,3-phenylenediamine: This compound has similar structural features but lacks the methanethiol groups.
6-Methyl-2,4-diamino-1,3,5-triazine: Another related compound with a triazine ring instead of a phenylene ring.
Uniqueness
(2,4-Diamino-6-methyl-1,3-phenylene)dimethanethiol is unique due to the presence of both amino and methanethiol groups, which impart distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form stable complexes with various biomolecules sets it apart from other similar compounds.
Properties
CAS No. |
929563-69-9 |
|---|---|
Molecular Formula |
C9H14N2S2 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
[2,4-diamino-6-methyl-3-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C9H14N2S2/c1-5-2-8(10)7(4-13)9(11)6(5)3-12/h2,12-13H,3-4,10-11H2,1H3 |
InChI Key |
JZDVMGPQYGFBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CS)N)CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


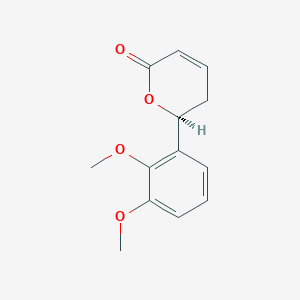
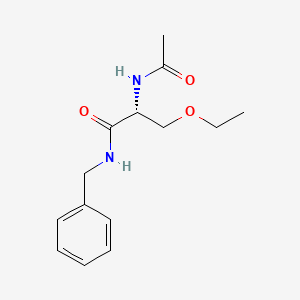
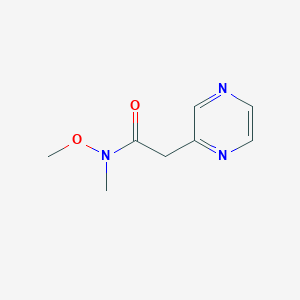
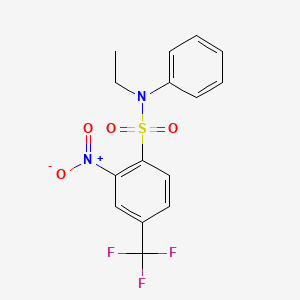
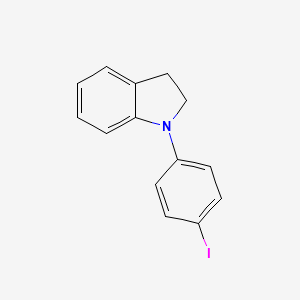
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

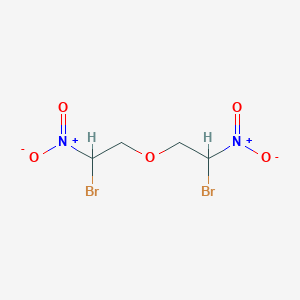
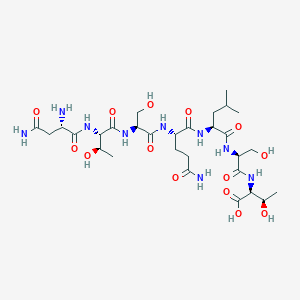

![Benzyl 4-[(pyridin-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B14182739.png)
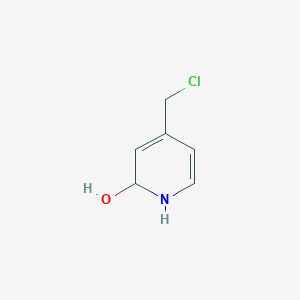
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

